2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through continuous flow processes. This method offers several advantages, such as improved safety profiles, higher yields, and reduced purification steps . The use of packed reactors containing heterogeneous reagents like manganese dioxide allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Substitution: The oxazole ring can participate in substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Palladium-catalyzed reactions using phosphine ligands are effective for regioselective arylation.
Major Products
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in nucleophilic addition reactions, where the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole can be compared with other similar compounds, such as:
Oxazolines: These compounds are precursors to oxazoles and share similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxy and hydroxy groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H6ClNO4 |
---|---|
Molecular Weight |
227.60 g/mol |
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClNO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
KVRALGYRFHYJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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